4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate)
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Overview
Description
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by the presence of a pyrazine ring, a hydrazone linkage, and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with 1,3-phenylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- 4-Chloro-2-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-chlorobenzoate
Uniqueness
4-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)-1,3-phenylene bis(4-chlorobenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
765278-34-0 |
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Molecular Formula |
C26H16Cl2N4O5 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H16Cl2N4O5/c27-19-6-1-16(2-7-19)25(34)36-21-10-5-18(14-31-32-24(33)22-15-29-11-12-30-22)23(13-21)37-26(35)17-3-8-20(28)9-4-17/h1-15H,(H,32,33)/b31-14+ |
InChI Key |
ISCQQFKXOHAEKS-XAZZYMPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=NC=CN=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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